molecular formula C20H30N2O2 B580554 Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1245649-93-7

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B580554
CAS No.: 1245649-93-7
M. Wt: 330.472
InChI Key: VIVJOJHMUNGFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-benzyl-2,7-diazaspiro[45]decane-2-carboxylate is a chemical compound with the molecular formula C19H30N2O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
  • Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
  • 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester

Uniqueness

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C20_{20}H30_{30}N2_{2}O2_{2}
  • Molecular Weight : 330.46 g/mol
  • CAS Number : 1245649-93-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's spirocyclic structure allows for unique interactions that can modulate biological processes such as:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting neurological functions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related diazaspiro compounds have shown:

  • Cell Viability Reduction : In vitro assays demonstrated a dose-dependent decrease in cell viability across various cancer cell lines (e.g., PC3 and DU145 prostate cancer cells) when treated with similar compounds .
CompoundCell LineIC50_{50} (μg/mL)
Compound APC340.1 ± 7.9 (24h)
Compound ADU14598.14 ± 48.3 (24h)

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Similar diazaspiro compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease:

  • AChE Inhibition : Compounds demonstrated IC50_{50} values in the low micromolar range, suggesting potential for cognitive enhancement and neuroprotection .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties:

  • Antibacterial and Antifungal Activity : Related compounds have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of diazaspiro compounds on various cancer cell lines, revealing significant inhibition of cell growth at specific concentrations over time.
  • In Vivo Studies :
    • Animal models treated with similar diazaspiro compounds exhibited reduced tumor growth rates compared to control groups, supporting the anticancer potential of these compounds.
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related compounds have highlighted the importance of specific functional groups in enhancing biological activity, guiding future synthetic modifications to improve efficacy.

Properties

IUPAC Name

tert-butyl 9-benzyl-2,9-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-11-20(16-22)10-7-12-21(15-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVJOJHMUNGFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676405
Record name tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-93-7
Record name 1,1-Dimethylethyl 7-(phenylmethyl)-2,7-diazaspiro[4.5]decane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.